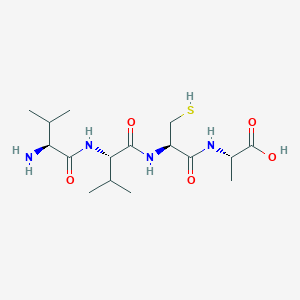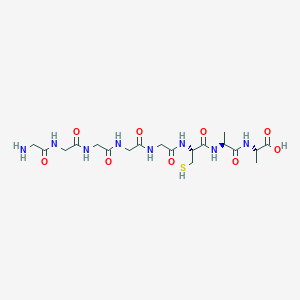
Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine is a synthetic peptide composed of multiple glycine residues followed by cysteine, alanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various protecting groups and coupling reagents are used in SPPS to achieve specific substitutions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to form stable structures and interact with biological targets.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine involves its interaction with specific molecular targets. The cysteine residue can form disulfide bonds, influencing protein structure and function. The peptide can also interact with enzymes, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
L-cysteinylglycine: A dipeptide with similar cysteine and glycine residues.
γ-L-glutamyl-L-cysteine: A dipeptide involved in glutathione synthesis.
L-alanyl-L-glutamine: A dipeptide used in medical and nutritional fields.
Uniqueness
Glycylglycylglycylglycylglycyl-L-cysteinyl-L-alanyl-L-alanine is unique due to its extended glycine sequence, which imparts flexibility and potential for forming various secondary structures. This makes it a valuable tool for studying peptide behavior and interactions.
Properties
CAS No. |
824430-55-9 |
|---|---|
Molecular Formula |
C19H32N8O9S |
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H32N8O9S/c1-9(17(33)26-10(2)19(35)36)25-18(34)11(8-37)27-16(32)7-24-15(31)6-23-14(30)5-22-13(29)4-21-12(28)3-20/h9-11,37H,3-8,20H2,1-2H3,(H,21,28)(H,22,29)(H,23,30)(H,24,31)(H,25,34)(H,26,33)(H,27,32)(H,35,36)/t9-,10-,11-/m0/s1 |
InChI Key |
VKKIBNIRSKANRN-DCAQKATOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


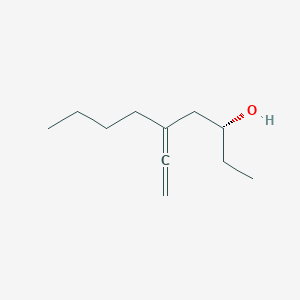
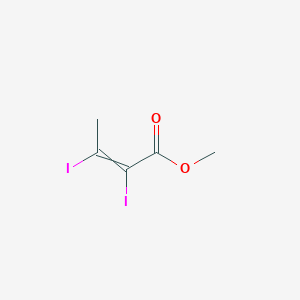
![2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14228181.png)

![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
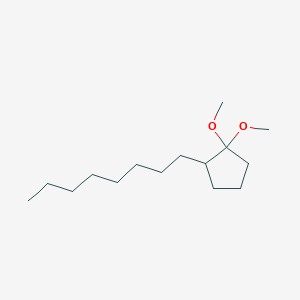
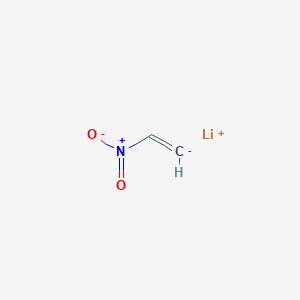
![3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol](/img/structure/B14228224.png)
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
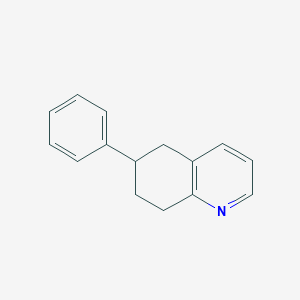
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B14228235.png)
